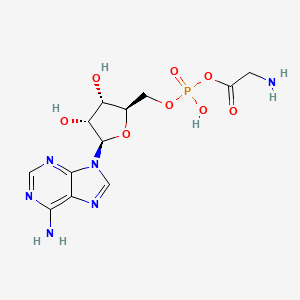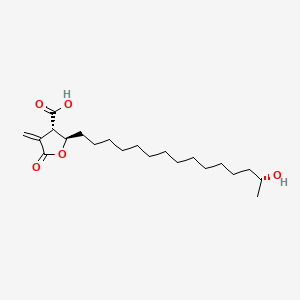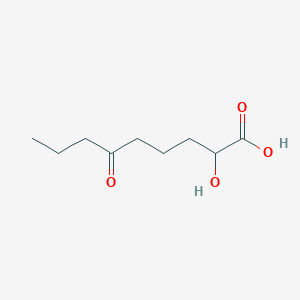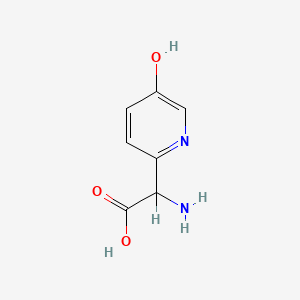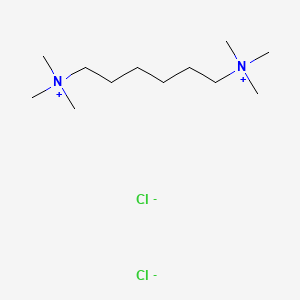
Cloruro de hexametonio
Descripción general
Descripción
El cloruro de hexametonio es un compuesto orgánico con la fórmula química C12H30Cl2N2 . Es un compuesto de amonio cuaternario soluble en agua y etanol, pero casi insoluble en cloroformo y éter . El this compound es conocido principalmente por su función como bloqueador ganglionar, lo que significa que inhibe la transmisión en los ganglios autónomos al bloquear los receptores nicotínicos de acetilcolina .
Aplicaciones Científicas De Investigación
El cloruro de hexametonio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto estándar en química analítica.
Biología: El compuesto se emplea para estudiar la función de los receptores nicotínicos de acetilcolina en los ganglios autónomos.
Mecanismo De Acción
El cloruro de hexametonio actúa como un bloqueador ganglionar no despolarizante. Se une a los receptores nicotínicos de acetilcolina en los ganglios autónomos, inhibiendo la transmisión de impulsos nerviosos al bloquear el poro iónico del receptor . Esta acción evita la unión de acetilcolina, inhibiendo así tanto el sistema nervioso simpático como el parasimpático . El compuesto no afecta los receptores muscarínicos de acetilcolina o los receptores nicotínicos en la unión neuromuscular .
Análisis Bioquímico
Biochemical Properties
Hexamethonium chloride functions primarily by blocking neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound does not affect muscarinic acetylcholine receptors (mAChRs) or nicotinic receptors at the skeletal neuromuscular junction . Hexamethonium chloride interacts with the ion pore of nAChRs, preventing the flow of ions and thus inhibiting neuronal signaling .
Cellular Effects
Hexamethonium chloride exerts significant effects on various cell types by inhibiting the function of nAChRs. This inhibition disrupts normal cell signaling pathways, leading to altered cellular functions. In autonomic ganglia, the blockade of nAChRs by hexamethonium chloride results in the inhibition of neurotransmitter release, affecting processes such as heart rate, blood pressure, and gastrointestinal motility . Additionally, hexamethonium chloride can influence gene expression and cellular metabolism by altering intracellular signaling cascades .
Molecular Mechanism
At the molecular level, hexamethonium chloride acts by binding to the ion pore of nAChRs, blocking the passage of ions such as sodium and potassium. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the transmission of nerve impulses . Hexamethonium chloride does not compete with acetylcholine for the binding site but rather obstructs the ion channel itself . This mechanism of action leads to the inhibition of both sympathetic and parasympathetic nervous system activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethonium chloride can vary over time. The compound is relatively stable but may degrade under certain conditions. Long-term exposure to hexamethonium chloride in in vitro studies has shown sustained inhibition of nAChRs, leading to prolonged suppression of neuronal activity . In in vivo studies, the effects of hexamethonium chloride may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of hexamethonium chloride in animal models are dose-dependent. At low doses, hexamethonium chloride effectively blocks nAChRs, leading to reduced autonomic nervous system activity . At higher doses, the compound can cause significant adverse effects, including hypotension, bradycardia, and gastrointestinal disturbances . Toxicity studies have shown that excessive doses of hexamethonium chloride can lead to severe autonomic dysfunction and even death in animal models .
Metabolic Pathways
Hexamethonium chloride is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . The compound is primarily metabolized in the liver, where it undergoes biotransformation to inactive metabolites . These metabolites are then excreted via the kidneys . The metabolic pathways of hexamethonium chloride involve various liver enzymes, including cytochrome P450 monooxygenases .
Transport and Distribution
Hexamethonium chloride is distributed throughout the body via the bloodstream but does not readily cross the blood-brain barrier . The compound is transported to various tissues, including the autonomic ganglia, where it exerts its pharmacological effects . Hexamethonium chloride is also known to interact with specific transporters and binding proteins that facilitate its distribution within cells .
Subcellular Localization
Within cells, hexamethonium chloride is localized primarily to the plasma membrane, where it interacts with nAChRs . The compound does not appear to accumulate in other subcellular compartments or organelles . The localization of hexamethonium chloride to the plasma membrane is crucial for its function as a ganglionic blocker, as it allows the compound to effectively inhibit nAChRs and disrupt neuronal signaling .
Métodos De Preparación
El cloruro de hexametonio se puede sintetizar mediante la alquilación de 1,6-diclorohexano con trimetilamina en metanol o etanol bajo condiciones de calentamiento . La reacción generalmente se lleva a cabo durante 24 horas para asegurar la conversión completa. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a una escala mayor, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El cloruro de hexametonio experimenta varios tipos de reacciones químicas:
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica debido a la presencia de iones cloruro.
Oxidación y Reducción: Si bien las reacciones de oxidación y reducción específicas son menos comunes, la estructura de amonio cuaternario del compuesto puede influir en su reactividad bajo ciertas condiciones.
Reactivos y Condiciones Comunes: Los reactivos típicos incluyen para las reacciones de sustitución, y las reacciones a menudo se llevan a cabo en solventes polares como agua o etanol. Los productos principales dependen de los reactivos y condiciones específicas utilizados, pero generalmente implican la sustitución de iones cloruro por otros nucleófilos.
Comparación Con Compuestos Similares
El cloruro de hexametonio es único entre los bloqueadores ganglionares debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:
Decametonio: Otro bloqueador ganglionar, pero con una estructura diferente y un perfil farmacológico ligeramente diferente.
Cloruro de Fenacil Homatropinio: Un compuesto de amonio cuaternario con actividad de bloqueo ganglionar, pero una duración de acción más corta.
El this compound destaca por su unión específica a los receptores nicotínicos de acetilcolina y su importancia histórica en el tratamiento de la hipertensión.
Propiedades
Número CAS |
60-25-3 |
|---|---|
Fórmula molecular |
C12H30ClN2+ |
Peso molecular |
237.83 g/mol |
Nombre IUPAC |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;chloride |
InChI |
InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |
Clave InChI |
PDHQYSISHJHEKV-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
SMILES canónico |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |
| 60-25-3 | |
Descripción física |
Other Solid; Liquid |
Números CAS relacionados |
60-26-4 (Parent) |
Sinónimos |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


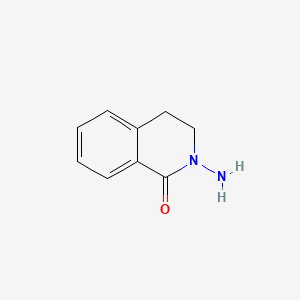
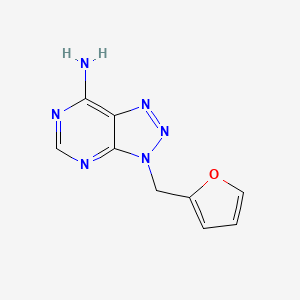
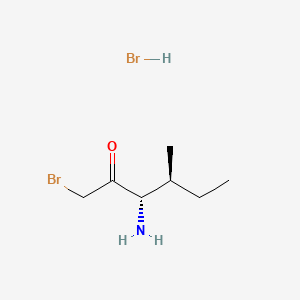
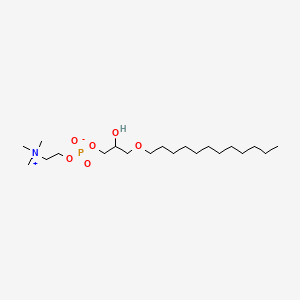
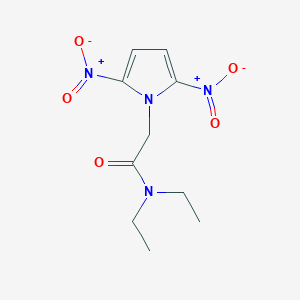
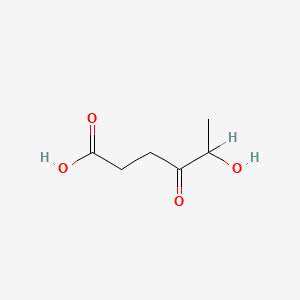
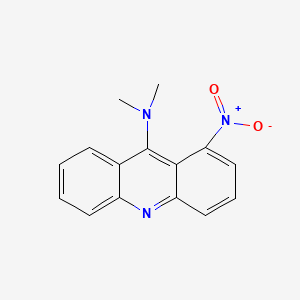
![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)
